N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds with high yield and fewer side reactions . The specific reaction conditions for synthesizing this compound may involve the use of palladium-catalyzed coupling reactions and copper-mediated transformations .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran or tetrahydrofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylpropan-2-amine derivatives .
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as anti-tumor and antibacterial properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors involved in cellular processes, leading to the modulation of biological activities. For example, benzofuran derivatives have been shown to inhibit the activity of certain kinases and proteases, which play crucial roles in cancer cell proliferation and viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide include other benzofuran derivatives, such as:
- Benzofuran-2-carboxylic acid
- Benzofuran-2-ylpropan-2-amine
- Benzofuran-substituted chalcones
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the benzofuran and tetrahydrofuran moieties. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11(17-16(18)13-6-7-19-10-13)8-14-9-12-4-2-3-5-15(12)20-14/h2-5,9,11,13H,6-8,10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFNCMMIDKNBEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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